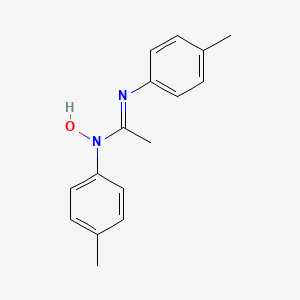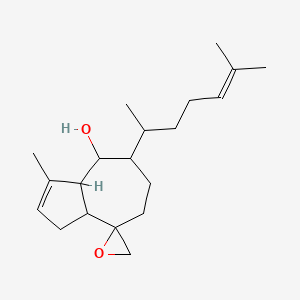
Tris(4-bromobutyl) benzene-1,2,4-tricarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(4-bromobutyl) benzene-1,2,4-tricarboxylate is a chemical compound with a complex structure, consisting of a benzene ring substituted with three 4-bromobutyl groups and three carboxylate groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tris(4-bromobutyl) benzene-1,2,4-tricarboxylate typically involves the esterification of benzene-1,2,4-tricarboxylic acid with 4-bromobutanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions to facilitate the formation of the ester bonds.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
Tris(4-bromobutyl) benzene-1,2,4-tricarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to remove the bromine atoms or to convert the carboxylate groups to alcohols.
Common Reagents and Conditions
Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide ions can yield Tris(4-hydroxybutyl) benzene-1,2,4-tricarboxylate, while oxidation with potassium permanganate can introduce additional carboxylate groups.
Aplicaciones Científicas De Investigación
Tris(4-bromobutyl) benzene-1,2,4-tricarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials, including polymers and coordination compounds.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials, such as plasticizers and flame retardants.
Mecanismo De Acción
The mechanism by which Tris(4-bromobutyl) benzene-1,2,4-tricarboxylate exerts its effects depends on its specific application. In chemical reactions, the bromine atoms and carboxylate groups play crucial roles in determining the reactivity and interaction with other molecules. The molecular targets and pathways involved can vary widely, from interacting with enzymes in biological systems to forming cross-linked networks in polymeric materials.
Comparación Con Compuestos Similares
Similar Compounds
Tris(2-ethylhexyl) benzene-1,2,4-tricarboxylate: Used as a plasticizer in various applications.
Tris(2-oxiranylmethyl) benzene-1,2,4-tricarboxylate: Utilized in the synthesis of epoxy resins and other polymeric materials.
Tris(4-bromophenyl) benzene-1,2,4-tricarboxylate: Employed in the development of porous aromatic frameworks and other advanced materials.
Uniqueness
Tris(4-bromobutyl) benzene-1,2,4-tricarboxylate is unique due to the presence of 4-bromobutyl groups, which impart distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propiedades
Número CAS |
63804-01-3 |
|---|---|
Fórmula molecular |
C21H27Br3O6 |
Peso molecular |
615.1 g/mol |
Nombre IUPAC |
tris(4-bromobutyl) benzene-1,2,4-tricarboxylate |
InChI |
InChI=1S/C21H27Br3O6/c22-9-1-4-12-28-19(25)16-7-8-17(20(26)29-13-5-2-10-23)18(15-16)21(27)30-14-6-3-11-24/h7-8,15H,1-6,9-14H2 |
Clave InChI |
NWOZIDSWGDJFNJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(=O)OCCCCBr)C(=O)OCCCCBr)C(=O)OCCCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


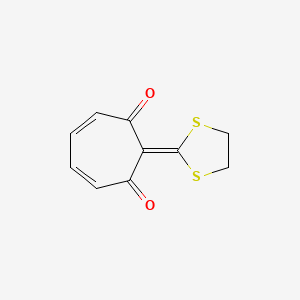
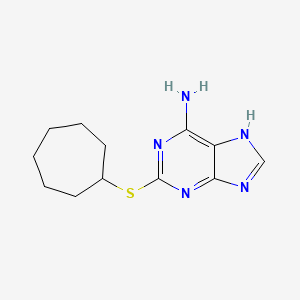
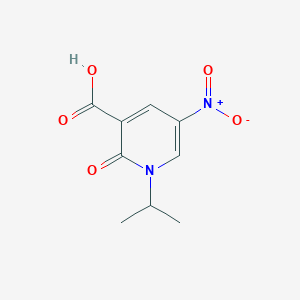
![[(Prop-2-en-1-yl)sulfanyl]methanol](/img/structure/B14505320.png)
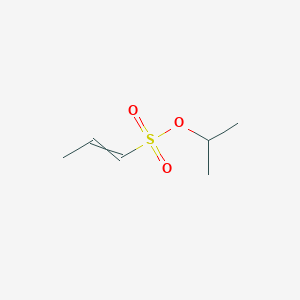
![Methyl 2-[4-(4-nitrophenoxy)phenoxy]propanoate](/img/structure/B14505334.png)
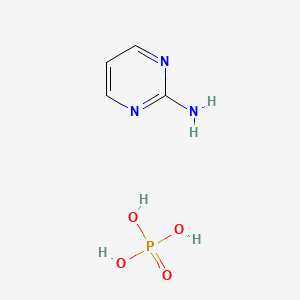
![4-(2-benzo[c]acridin-7-ylethenyl)-N,N-dimethylaniline](/img/structure/B14505344.png)
silane](/img/structure/B14505345.png)
![2-Hydroxy-4-[(4-methoxyphenyl)sulfanyl]-3-phenylcyclobut-2-en-1-one](/img/structure/B14505351.png)
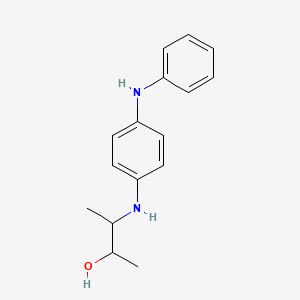
![2-[(Diphenylmethylidene)amino]-1,3,2lambda~5~-dioxaphospholan-2-one](/img/structure/B14505359.png)
